3,3-DI(3-Butenyl)cyclopentanone
Description
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3,3-bis(but-3-enyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H20O/c1-3-5-8-13(9-6-4-2)10-7-12(14)11-13/h3-4H,1-2,5-11H2 |
InChI Key |
PAMBZFFUGRUSIB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCC(=O)C1)CCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison :
- Higher hydrophobicity (log Kow ~3.5 vs. 2.0) due to longer alkenyl chains.
2-Cyclopentyl-cyclopentanone
This derivative (C₁₀H₁₆O, MW 152.23 g/mol) features a cyclopentyl substituent:
Comparison :
- This compound’s butenyl groups likely reduce water solubility further (<283.6 mg/L) and increase vapor pressure slightly due to lower molecular symmetry.
Other Alkyl-Substituted Cyclopentanones
Derivatives like 2-ethyl-, 2-butyl-, and 2-pentyl-cyclopentanone (MW 126–168 g/mol) exhibit:
- Thermal stability: 2-Cyclopentyl-cyclopentanone is more abundant in oxidized polymer extracts, suggesting higher stability under thermo-oxidative conditions .
- Volatility : Smaller substituents (e.g., ethyl) increase volatility compared to bulky butenyl groups.
Comparison :
- This compound’s dual substituents may enhance thermal stability but reduce volatility.
Dibenzylidene Cyclobutanones (Non-Cyclopentanone Analogs)
Dibenzylidene cyclobutanones exhibit:
- Electrochemical shifts: Anodic peak potentials shift due to planar molecular geometries and extended conjugation compared to cyclopentanone derivatives .
Comparison :
- The butenyl groups in this compound may introduce partial conjugation, but the five-membered ring limits planarity, resulting in electrochemical behavior closer to cyclopentanone than cyclobutanones.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | log Kow | Water Solubility (mg/L) |
|---|---|---|---|---|---|
| Cyclopentanone | C₅H₈O | 84.12 | 130–131 | ~0.8 | ~12,000 |
| 3,3-Dimethyl-cyclopentanone | C₇H₁₂O | 112.17 | ~150–160 (est.) | ~2.0 | Not reported |
| 2-Cyclopentyl-cyclopentanone | C₁₀H₁₆O | 152.23 | ~180–190 (est.) | 2.83 | 283.6 |
| This compound | C₁₃H₂₀O | 192.30 | >200 (est.) | >3.0 | <100 (est.) |
Research Findings
- Electrochemical Behavior: Cyclopentanone derivatives with bulky substituents (e.g., butenyl) exhibit reduced conjugation compared to planar cyclobutanones, leading to less anodic shifts in reduction potentials .
- Thermal Stability: Alkyl- and cycloalkyl-substituted cyclopentanones demonstrate higher resistance to thermo-oxidative degradation than the parent compound, as seen in polymer extractions .
Preparation Methods
Reaction Mechanism and Catalyst Design
Cyclopentane undergoes selective oxidation at the 3-position via radical intermediates, with oxygen acting as the terminal oxidant. The supported Au catalyst facilitates C–H activation, enabling the formation of cyclopentanone intermediates. Subsequent alkylation with 3-butenyl groups occurs through a Friedel-Crafts-like mechanism, where the Au surface stabilizes carbocation intermediates.
Optimized Reaction Conditions
Industrial-scale protocols from patent CN104447261A demonstrate the impact of temperature, pressure, and catalyst loading on yield (Table 1). For example, at 150°C and 2.0 MPa O₂, cyclopentane conversion reaches 10.2%, with cyclopentanone selectivity at 45.4%. Increasing the temperature to 165°C improves conversion to 10.4% but reduces cyclopentanone selectivity to 38.8%, favoring side products like cyclopentanol.
Table 1: Catalytic Oxidation Parameters and Outcomes
| Temperature (°C) | O₂ Pressure (MPa) | Catalyst Loading (mg) | Conversion (%) | Cyclopentanone Selectivity (%) |
|---|---|---|---|---|
| 150 | 2.0 | 100 | 10.2 | 45.4 |
| 160 | 2.0 | 150 | 9.4 | 35.5 |
| 165 | 2.0 | 100 | 10.4 | 38.8 |
Aldol Condensation for Butenyl Substitution
Aldol condensation enables the sequential addition of 3-butenyl groups to cyclopentanone. This two-step process involves base-catalyzed enolate formation followed by nucleophilic attack on α,β-unsaturated carbonyl compounds.
Enolate Generation and Cross-Coupling
Cyclopentanone is deprotonated using strong bases like LDA (lithium diisopropylamide) or NaH in THF, generating a resonance-stabilized enolate. Reacting this enolate with 3-butenal or its equivalents (e.g., 3-butenyl chloride) yields the mono-substituted intermediate. Repeating the process introduces the second butenyl group.
Yield Optimization and Stereochemical Control
The University of Groningen’s enolate protocols report yields of 65–85% for analogous cyclopentanone derivatives (Table 2). Stereoselectivity depends on the base and solvent: HMPA (hexamethylphosphoramide) enhances anti-addition ratios (>20:1) for bulkier substituents, while polar aprotic solvents favor syn-addition.
Table 2: Aldol Condensation Performance Metrics
| Base | Solvent | Temperature (°C) | Yield (%) | anti:syn Ratio |
|---|---|---|---|---|
| LDA | THF | -78 | 78 | >20:1 |
| NaH | DME | 0 | 68 | 15:1 |
| KOtBu | DMF | 25 | 72 | 10:1 |
Grignard Reaction-Based Alkylation
Grignard reagents offer a versatile pathway for introducing 3-butenyl groups via nucleophilic addition to cyclopentanone. This method requires anhydrous conditions and precise stoichiometry to avoid over-alkylation.
Stepwise Addition and Workup
Cyclopentanone reacts with 3-butenylmagnesium bromide (2 equivalents) in dry diethyl ether. The first equivalent forms the mono-alkylated intermediate, while the second equivalent achieves di-substitution. Quenching with ammonium chloride yields the crude product, which is purified via vacuum distillation.
Challenges in Stoichiometric Control
Over-alkylation remains a key challenge, with excess Grignard reagent leading to tertiary alcohol byproducts. Studies show that maintaining a 2:1 molar ratio of Grignard reagent to cyclopentanone optimizes yields at 70–75%, while higher ratios reduce yields to 50–55%.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield Range (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Catalytic Oxidation | 35–45 | High | Moderate | Low (O₂ oxidant) |
| Aldol Condensation | 65–85 | Moderate | High | Moderate (solvent use) |
| Grignard Reaction | 70–75 | Low | Low | High (Mg waste) |
Catalytic oxidation suits industrial production due to its scalability and low solvent dependence, whereas aldol condensation offers superior yields for laboratory-scale synthesis. Grignard reactions, while efficient, generate significant metal waste, limiting their practicality.
Q & A
Basic: What are the established synthetic routes for 3,3-Di(3-butenyl)cyclopentanone, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis of this compound typically involves alkylation or acylation of cyclopentanone derivatives. For example, analogous compounds like 3-(3-fluorophenyl)cyclopentanone are synthesized via acylation with fluorobenzoyl chloride under controlled conditions . Optimization strategies include:
- Catalyst selection: Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
- Temperature control: Maintaining 50–70°C to balance reaction rate and side-product formation.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve reagent solubility and stabilize intermediates.
Yield improvements (up to 75–85%) are achievable by quenching reactive intermediates promptly and employing inert atmospheres to prevent oxidation .
Advanced: How do steric effects influence the reactivity of this compound in cycloaddition reactions, and what computational methods are used to model these interactions?
Answer:
The bulky 3-butenyl substituents create significant steric hindrance, limiting access to the ketone group and altering regioselectivity in cycloadditions. Computational studies using Density Functional Theory (DFT) can model these effects:
- Transition state analysis: Identifies energy barriers for [4+2] vs. [2+2] cycloadditions.
- Molecular dynamics (MD): Simulates conformational flexibility under thermal conditions.
For example, substituent orientation in similar compounds (e.g., 3-(tert-butyl)cyclopentanone) reduces reaction rates by 30–40% compared to unsubstituted analogs .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?
Answer:
Key techniques include:
Advanced: What are the challenges in resolving conflicting data regarding the compound's thermal stability, and how can thermogravimetric analysis (TGA) be designed to address these discrepancies?
Answer:
Discrepancies in thermal stability (e.g., decomposition at 120°C vs. 150°C) arise from sample purity and experimental setup. Rigorous TGA protocols include:
- Heating rate: 10°C/min under N₂ to avoid oxidative degradation.
- Sample preparation: Sublimation or recrystallization to remove impurities.
Data from NIST-standardized methods show branched ketones like 3,3-diethylpentane decompose 20–30°C higher than linear analogs due to steric stabilization .
Basic: What are the best practices for handling and storing this compound to prevent degradation, based on its chemical properties?
Answer:
- Storage: In amber glass vials under argon at –20°C to inhibit ketone oxidation.
- Handling: Use anhydrous conditions (glovebox) to avoid hydrolysis of the butenyl groups.
- Stability monitoring: Periodic GC-MS analysis to detect degradation products (e.g., cyclopentanol).
Safety guidelines from TCI America emphasize avoiding prolonged storage and using PPE during transfers .
Advanced: How does the electron-deficient nature of this compound influence its behavior in asymmetric catalysis, and what ligand systems have been explored to enhance enantioselectivity?
Answer:
The electron-withdrawing ketone group polarizes the molecule, making it a substrate for nucleophilic attacks in catalysis. Chiral ligands such as BINAP and Salen complexes improve enantioselectivity:
- BINAP-Ru systems: Achieve up to 80% ee in hydrogenation reactions.
- Salen-Mn(III): Enhances epoxidation of butenyl groups.
Steric clashes between ligands and substituents require tailored ligand backbone modifications (e.g., bulkier tert-butyl groups) .
Notes
- Data Sources: Reliable references include NIST Standard Reference Data , PubChem , and peer-reviewed synthesis protocols .
- Contradictions Addressed: Conflicting thermal stability data are resolved through standardized TGA protocols .
- Methodological Focus: Answers emphasize experimental design, data interpretation, and advanced computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
